Home > Products > Screening Compounds P38089 > 4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine - 97337-37-6

4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-3454297
CAS Number: 97337-37-6
Molecular Formula: C11H12ClN3O3
Molecular Weight: 269.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog that incorporates a pyrrolo[2,3-d]pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the 2-deoxy-beta-D-ribofuranosyl moiety suggests its relevance in nucleoside analog research, as it mimics natural nucleosides found in DNA and RNA.

Source and Classification

This compound falls under the category of nucleoside analogs, specifically pyrimidine derivatives. Nucleoside analogs are crucial in drug development due to their ability to interfere with nucleic acid synthesis and function. The synthesis and characterization of 4-chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine have been documented in various scientific articles and patents, indicating its importance in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 4-chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods:

  1. Condensation Reaction: A condensation reaction is performed using appropriate starting materials in a solvent under the influence of a catalyst to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization with formamidine salt in an alkaline environment, leading to the formation of the desired compound. This method has been reported to yield high selectivity and minimal side reactions, making it efficient and environmentally friendly .

Technical Details

  • Reagents: Common reagents include formamidine salts and various catalysts.
  • Conditions: The reaction typically occurs at controlled temperatures (0-110°C) with specific timeframes for each step to optimize yield.
Molecular Structure Analysis

Structure

The molecular structure of 4-chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrrolo[2,3-d]pyrimidine core with a chlorine substituent at the 4-position and a deoxyribose sugar moiety attached at the 7-position.

Data

  • Molecular Formula: C₁₁H₁₂ClN₅O
  • Molecular Weight: Approximately 253.70 g/mol
  • Structural Features: The presence of the pyrimidine ring contributes to its biological activity by mimicking natural nucleotides.
Chemical Reactions Analysis

Reactions

4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions typical for nucleoside analogs:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, affecting its stability and reactivity.

Technical Details

The reactions are typically monitored using chromatography techniques to ensure purity and yield.

Mechanism of Action

The mechanism of action of 4-chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into nucleic acids during replication or transcription processes. This incorporation can lead to:

  • Chain Termination: By mimicking natural nucleotides, it can prevent further elongation of nucleic acid chains.
  • Inhibition of Viral Replication: Its structural similarity allows it to interfere with viral polymerases, making it a candidate for antiviral therapies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity typical of halogenated compounds, particularly in substitution reactions.
Applications

4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine has significant applications in:

  1. Antiviral Research: Its ability to mimic natural nucleotides makes it a candidate for developing antiviral drugs targeting viral replication mechanisms.
  2. Cancer Therapy: As a nucleoside analog, it may also play a role in cancer treatment by disrupting DNA synthesis in rapidly dividing cells.
  3. Biochemical Studies: Used as a tool in studying nucleic acid interactions and enzyme mechanisms related to DNA/RNA metabolism.
Synthetic Methodologies and Structural Optimization

Nucleoside Analog Synthesis: Glycosylation Strategies and Protecting Group Dynamics

Glycosylation reactions constitute the cornerstone of synthesizing 4-chloro-7-(2-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine, where the anomeric carbon activation and protecting group orchestration determine efficiency and stereoselectivity. Modern approaches leverage the inherent reactivity differential at the anomeric center, enabling protecting-group-free strategies under mild conditions. The lower pKa of the anomeric OH (≈12.5) versus other hydroxyl groups (pKa ≈16–18) permits selective deprotonation and activation, minimizing unnecessary protection/deprotection steps [2].

For acid-sensitive pyrrolo[2,3-d]pyrimidine scaffolds, the Vorbrüggen glycosylation remains pivotal. This method employs halogenated sugar donors (e.g., 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose) coupled with silylated nucleobases under Lewis acid catalysis. Key innovations include:

  • Regioselective silylation: Bis(trimethylsilyl)acetamide (BSA) selectively protects pyrrolopyrimidine N9-H, directing N7-glycosylation [7].
  • Anomeric control: 2-Deoxyribofuranosyl bromides with electron-withdrawing esters (benzoyl/toluoyl) at C3/C5 stabilize oxocarbenium intermediates, favoring β-configuration [9].

Table 1: Glycosylation Efficiency with Different Donor-Acceptor Pairs

Sugar DonorNucleobaseCoupling Yield (%)β:α Ratio
1-Bromo-3,5-di-O-benzoyl-2-deoxyribose4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (silylated)78%92:8
1-Chloro-3,5-di-O-toluoyl-2-deoxyriboseSame as above85%95:5

Key Intermediates in Deoxyribofuranosyl Derivative Production

The synthesis hinges on strategically protected sugar intermediates to ensure correct stereochemistry and functional group compatibility. 3,5-Di-O-toluoyl-2-deoxy-D-ribofuranosyl chloride serves as the dominant donor due to its:

  • Enhanced stability over bromo analogs
  • Optimal leaving group ability
  • Toluoyl groups conferring crystallinity for purification [9]

For fluorinated analogs, 3′-deoxy-3′-fluoro-D-ribofuranosyl precursors are synthesized via DAST-mediated fluorination of xylofuranose derivatives. Critical steps include:

  • Selective 5-O-acylation of 1,2-O-isopropylidene-α-D-xylofuranose
  • Epoxide opening with KHF₂/NaF to install C3-F
  • Configuration inversion at C2 via Mitsunobu reaction [9] [3]

Figure 1: Key Intermediates for 2’-Deoxyribofuranosyl Assembly

Xylose → 1,2-O-Isopropylidene-xylofuranose → 5-O-Toluoyl-xylofuranose  ↓  DAST Fluorination  ↓  3-Fluoro-ribofuranose derivative  ↓  Glycosylation with pyrrolopyrimidine  

Regioselective Halogenation and Functionalization of Pyrrolo[2,3-d]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine core undergoes site-specific modifications to optimize pharmacological properties. 4-Chloro substitution is achieved via:

  • Direct chlorination of the 4-position using POCl₃/PCl₅ in dimethylaniline
  • Protecting group-free conditions maintaining the glycosidic bond integrity [7] [6]

Halogenation dynamics are governed by:

  • Electron density distribution: C4 is electrophilic due to adjacent pyrimidine nitrogen
  • Orthogonal protection: Transient O-silylation enables C7 lithiation for C6 functionalization
  • Metal-halogen exchange: 4-Iodo derivatives undergo Sonogashira coupling for alkynyl modifications [7]

Table 2: Halogenation Outcomes on Pyrrolo[2,3-d]pyrimidine

SubstrateHalogenating AgentTemperatureC4 Product Yield
7H-Pyrrolo[2,3-d]pyrimidinePOCl₃ (neat)110°C68%
7-(Protected-ribosyl)-pyrrolopyrimidinePOCl₃ in toluene80°C92%

Stereochemical Control in β-D-Ribofuranosyl Conformation

β-Anomeric specificity is non-negotiable for biological activity. Key conformational locks include:

  • Locked Nucleic Acid (LNA) bridges: Methylenoxy bridges between C2′-O and C4′-C enforce North-type (C3′-endo) sugar pucker, stabilizing the β-glycosidic bond [5]
  • Steric directing groups: C2 esters (benzoyl) block α-face nucleophile approach via steric buttressing

Computational studies reveal:

  • Glycosidic torsion angle (χ): Optimal at -120° to -140° for anti-conformation
  • Pseudorotational phase analysis: North envelope (P=0°–36°) predominates in active β-nucleosides
  • C4′-C5′ dihedral (γ): gauche⁺ orientation minimizes steric clash with nucleobase [5] [10]

Figure 2: Stereoelectronic Factors Favoring β-Configuration

[Oxocarbenium Intermediate]  ↗ C3-OBn (blocking group)  Nucleophile → β-face  ↘ C2-OBz (steric shield)  

Compound Index

Properties

CAS Number

97337-37-6

Product Name

4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

InChI

InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2

InChI Key

FHODFBMHXPTGHP-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O

Isomeric SMILES

C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.